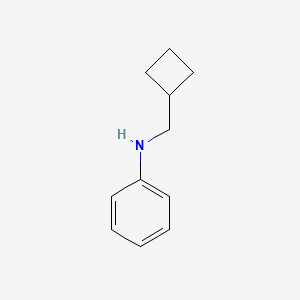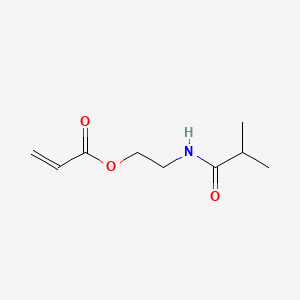![molecular formula C10H18N2O2 B575637 4-[N-(tert-butyloxycarbonyl)]-aminovaleronitrile CAS No. 172833-24-8](/img/structure/B575637.png)
4-[N-(tert-butyloxycarbonyl)]-aminovaleronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[N-(tert-butyloxycarbonyl)]-aminovaleronitrile” is a derivative of the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .Molecular Structure Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .Chemical Reactions Analysis
The Boc group is selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Aplicaciones Científicas De Investigación
Quantitative Cleavage and Determination : The tert-butyloxycarbonyl group is quantitatively cleaved from N-blocked amino acids and peptides using perchloric acid solution in acetic acid. This process facilitates the accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).
Protection of Sterically Hindered Amino Acids : An efficient method for the N-tert-butoxycarbonyl protection of sterically hindered α,α-disubstituted amino acids has been developed, improving the solubilization of zwitterionic amino acids in acetonitrile (Khalil, Subasinghe, & Johnson, 1996).
Synthesis of Isotopomers : The compound has been used in the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, enhancing the utility of the nitrile symmetric stretch vibration of this modified amino acid (Bazewicz et al., 2011).
Efficient and Recyclable Catalysis : H3PW12O40 is used as a catalyst for N-tert-butoxycarbonylation of amines, providing a rapid, environmentally benign, and recyclable method for this process (Heydari et al., 2007).
Catalyst-free Chemoselective Process in Water : Catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported, forming N-t-Boc derivatives chemoselectively without side products (Chankeshwara & Chakraborti, 2006).
Metallic Ion Sensing : A derivative bearing a benzothiazole unit has been used as a fluorimetric chemosensor for transition metal cations, showing significant response to Cu2+ and Fe3+ ions (Martins, Raposo, & Costa, 2018).
Synthesis of Protected Amino Acid Esters : An easy synthesis of N-protected amino acid esters, including tert-butyl esters, has been achieved using urethane N-protected carboxyanhydrides (UNCAs) (Chevallet et al., 2004).
Antimalarial Drug Candidate Development : N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was developed for antimalarial treatment. This compound was designed based on various considerations including the activity against Plasmodium falciparum (O’Neill et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
tert-butyl N-(4-cyanobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAXYOAUJIFNES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214406 |
Source


|
| Record name | 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172833-24-8 |
Source


|
| Record name | 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172833-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)](/img/no-structure.png)


![5-Vinylbenzo[d]isoxazol-3(2H)-one](/img/structure/B575561.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B575566.png)

![2-Methyl-2-propanyl [(2R)-1-chloro-2-propanyl]carbamate](/img/structure/B575570.png)


![(S)-4-Methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B575577.png)
